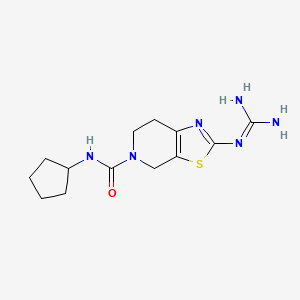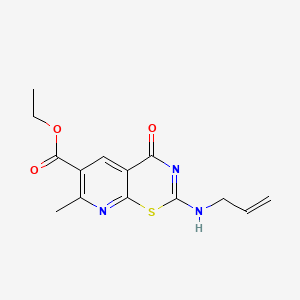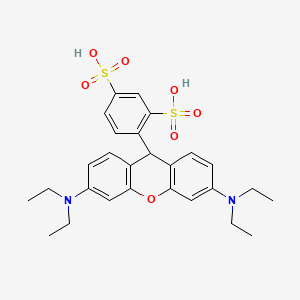
p-((Dicyanomethyl)azo)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-((Dicyanomethyl)azo)benzenesulfonic acid: is an organosulfur compound with the molecular formula C₉H₆N₄O₃S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring substituted with a dicyanomethyl azo group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-((Dicyanomethyl)azo)benzenesulfonic acid typically involves the diazotization of a primary aromatic amine followed by azo coupling. The process begins with the nitrosation of the primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. This reaction forms a diazonium salt, which is then coupled with a dicyanomethyl compound to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: p-((Dicyanomethyl)azo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like phosphorus pentachloride and thionyl chloride are used for substitution reactions
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives
Aplicaciones Científicas De Investigación
Chemistry: p-((Dicyanomethyl)azo)benzenesulfonic acid is used as a precursor in the synthesis of various organic compounds. It is also used in the study of azo coupling reactions and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of diagnostic assays and biosensors .
Medicine: It is also being investigated for its potential use in cancer therapy and other diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of p-((Dicyanomethyl)azo)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The azo group can undergo reduction to form amines, which can then interact with the active sites of enzymes, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparación Con Compuestos Similares
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
- p-((Dicyanomethyl)azo)benzenesulfonamide
Uniqueness: p-((Dicyanomethyl)azo)benzenesulfonic acid is unique due to the presence of both the dicyanomethyl and azo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
90419-00-4 |
|---|---|
Fórmula molecular |
C9H6N4O3S |
Peso molecular |
250.24 g/mol |
Nombre IUPAC |
4-(dicyanomethyldiazenyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H6N4O3S/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)17(14,15)16/h1-4,8H,(H,14,15,16) |
Clave InChI |
QSGPFDOVGGBBFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC(C#N)C#N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


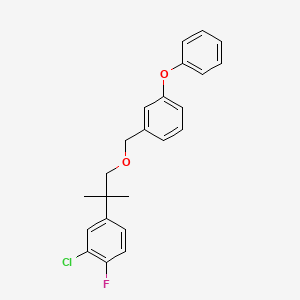
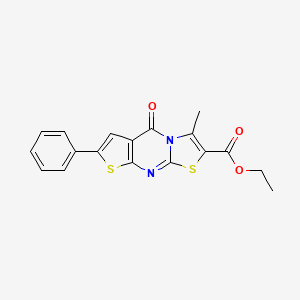
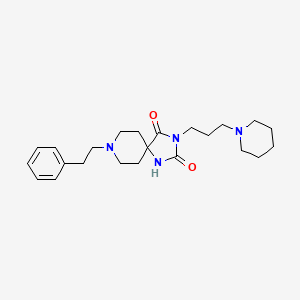
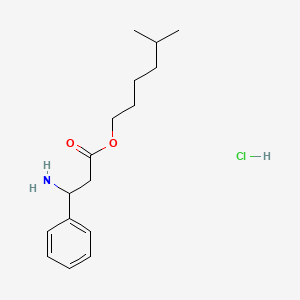
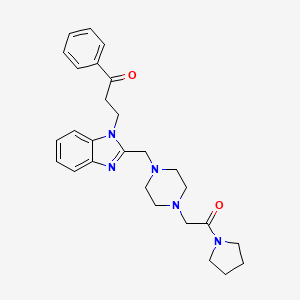
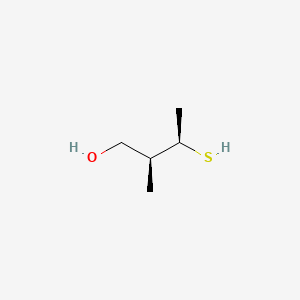

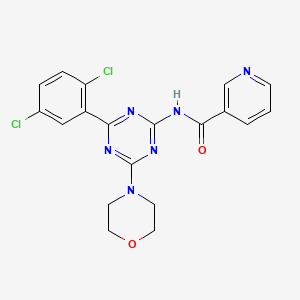
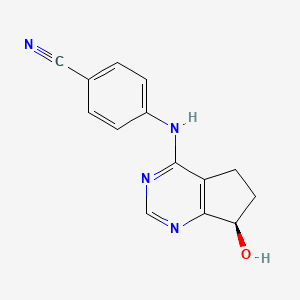
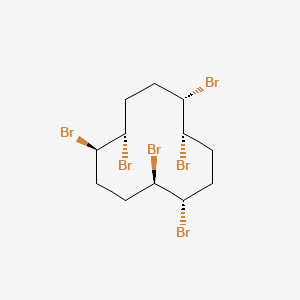
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)
